Fmoc-Ala-Ala-Ala-amide-C-O-C-COOH
Description
The Role of Synthetic Peptides in Designing Advanced Molecular Architectures
Synthetic peptides are at the forefront of designing advanced molecular architectures, serving as programmable building blocks for a myriad of applications in nanoscience and synthetic biology. nih.govsquarespace.com Their inherent ability to self-assemble into well-defined nanostructures, such as nanotubes, nanofibrils, and nanospheres, makes them invaluable for creating novel materials and devices. rsc.org The sequence of amino acids can be precisely controlled, allowing for the creation of peptides with specific functions, including molecular recognition, catalysis, and templating the growth of inorganic nanomaterials. nih.gov This bottom-up approach to nanofabrication, where complex structures are built from molecular components, is a powerful alternative to traditional top-down methods. squarespace.com The versatility of synthetic peptides stems from the vast number of possible amino acid combinations, with a five-amino-acid peptide having 3.2 million potential unique sequences from the 20 common amino acids alone. oup.com This diversity allows for the fine-tuning of properties for applications ranging from drug delivery to electronics. nih.govgenosphere-biotech.com
Overview of N-Terminal Protection with Fluorenylmethyloxycarbonyl (Fmoc) Group in Peptide Chemistry
In the synthesis of peptides, it is crucial to control the order in which amino acids are linked together. This is achieved through the use of protecting groups, which temporarily block reactive sites on the amino acids. The Fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the N-terminus (the end with a free amino group) of an amino acid. wikipedia.orgontosight.aiontosight.ai Introduced by Carpino and Han in 1970, the Fmoc group is known for its stability under acidic conditions and its easy removal (deprotection) with a mild base, typically a solution of piperidine. wikipedia.orgacs.org This base-lability is a key advantage, as it allows for the selective deprotection of the N-terminus without disturbing other acid-sensitive parts of the molecule, a common requirement in solid-phase peptide synthesis (SPPS). wikipedia.orgoup.com The Fmoc group is typically introduced by reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). wikipedia.orgchemicalbook.com The progress of the deprotection step can be conveniently monitored by UV spectroscopy due to the fluorescent nature of a byproduct. wikipedia.org
Significance of Tailored C-Terminal Modifications in Peptide Design
Just as the N-terminus requires protection, the C-terminus (the end with a free carboxyl group) of a peptide can be modified to enhance its properties and function. creative-peptides.comjpt.comnih.gov C-terminal modifications are crucial for improving a peptide's stability against degradation by enzymes in the body, which can increase its therapeutic effectiveness. creative-peptides.comresearchgate.net These modifications can also influence a peptide's biological activity, binding affinity to receptors, and pharmacokinetic profile. nih.govrsc.org Common C-terminal modifications include amidation, where the carboxyl group is converted to an amide, which can enhance biological activity and stability. jpt.com Other modifications involve esterification or the attachment of larger molecules like lipids or polymers. creative-peptides.comnih.gov Such alterations can be used to create prodrugs, which become active only after cleavage by specific enzymes, or to facilitate targeted drug delivery. creative-peptides.comnih.gov The ability to tailor the C-terminus allows for the creation of peptides with optimized properties for a wide range of applications, from therapeutics to biochemical studies. creative-peptides.comjpt.com
Defining the Research Scope for Fmoc-Ala-Ala-Ala-amide-C-O-C-COOH Systems
Compound and Component Data
The following tables provide a summary of the key properties of the full compound and its constituent parts.
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C27H32N4O8 |
| Molecular Weight | 540.6 g/mol |
| IUPAC Name | 2-[[[(2S)-2-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]propanoyl]amino]methoxy]acetic acid |
| Description | Cleavable ADC linker |
Table 2: Components of the this compound System
| Component | Function |
| Fmoc (Fluorenylmethyloxycarbonyl) | N-terminal protecting group for synthesis |
| Ala-Ala-Ala (Tri-alanine) | Enzymatically cleavable peptide sequence |
| Amide Linkage | Connects the tripeptide to the C-terminal modifier |
| -C-O-C-COOH (Ether-linked carboxylic acid) | C-terminal modification for drug conjugation |
Detailed Research Findings
Structure
2D Structure
Properties
Molecular Formula |
C27H32N4O8 |
|---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
2-[[[(2S)-2-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]propanoyl]amino]methoxy]acetic acid |
InChI |
InChI=1S/C27H32N4O8/c1-15(24(34)28-14-38-13-23(32)33)29-25(35)16(2)30-26(36)17(3)31-27(37)39-12-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,15-17,22H,12-14H2,1-3H3,(H,28,34)(H,29,35)(H,30,36)(H,31,37)(H,32,33)/t15-,16-,17-/m0/s1 |
InChI Key |
GMNNXNFNNQWLHS-ULQDDVLXSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCOCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C(=O)NCOCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Synthetic Methodologies for Fmoc Ala Ala Ala Amide C O C Cooh
Solid-Phase Peptide Synthesis (SPPS) for the Tri-alanine Segment
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for assembling the tri-alanine sequence. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support. lifetein.combachem.com The process simplifies purification by allowing excess reagents and soluble by-products to be removed through simple filtration and washing steps. bachem.comoup.com The synthesis proceeds from the C-terminus to the N-terminus, contrary to ribosomal protein synthesis. lifetein.com
Fmoc Chemistry Principles in N-α Protection
The use of the 9-fluorenylmethoxycarbonyl (Fmoc) group is central to modern SPPS. altabioscience.comnih.gov It serves as a temporary protecting group for the α-amino group of the incoming alanine (B10760859) residue. biosynth.com This protection is essential to prevent the amino acid from reacting with itself or other intermediates, thereby ensuring the selective formation of the desired peptide bonds in a controlled, stepwise manner. altabioscience.com
The Fmoc group's utility lies in its orthogonal stability. It is stable under the acidic conditions often used to remove side-chain protecting groups, but it is readily cleaved by mild bases, typically a solution of piperidine in an organic solvent like N,N-dimethylformamide (DMF). lifetein.comnih.gov This orthogonality allows for the selective deprotection of the α-amino group at each cycle of peptide elongation without disturbing the permanent protecting groups on amino acid side chains (though alanine has no reactive side chain) or the bond anchoring the peptide to the resin. nih.govbiosynth.com
Mechanism of Fmoc Deprotection and Dibenzofulvene Byproduct Scavenging
The removal of the Fmoc group is a critical step in each cycle of peptide chain elongation. nih.gov The process occurs via a base-catalyzed β-elimination mechanism (E1cB). acs.org The reaction is initiated by the abstraction of the relatively acidic proton at the C9-position of the fluorene ring system by a base, most commonly a secondary amine like piperidine. nih.govnih.gov
This initial deprotonation leads to the formation of an unstable intermediate that rapidly eliminates to form carbon dioxide and the highly reactive electrophile, dibenzofulvene (DBF). acs.orgnih.gov The secondary amine used for deprotection plays a dual role: it not only facilitates the elimination but also acts as a nucleophilic scavenger, trapping the DBF to form a stable adduct. nih.govacs.org This scavenging is crucial, as free DBF can otherwise react with the newly liberated α-amino group of the peptide chain, leading to irreversible chain termination. nih.govacs.org
Mechanism of Fmoc Deprotection:
Proton Abstraction: A base (e.g., piperidine) removes the acidic proton from the C9 position of the fluorenyl group. nih.gov
β-Elimination: The resulting carbanion undergoes elimination, cleaving the C-O bond and releasing the unstable carbamic acid and dibenzofulvene (DBF). nih.gov
Decarboxylation: The carbamic acid spontaneously decomposes into carbon dioxide and the free amine of the peptide chain.
DBF Scavenging: The base (piperidine) adds to the exocyclic double bond of the DBF, forming a stable, soluble adduct that is washed away. nih.gov
Peptide Bond Formation: Coupling Reagents and Additives in Tripeptide Synthesis
Once the N-terminal Fmoc group is removed, the newly exposed amino group is coupled with the next Fmoc-protected alanine residue. This reaction, which forms the peptide bond, requires the activation of the carboxyl group of the incoming amino acid. lifetein.comamericanpeptidesociety.org A variety of coupling reagents have been developed to facilitate this process efficiently and with minimal side reactions. bachem.com
These reagents can be broadly categorized into two main classes: carbodiimides and onium salts.
Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), activate the carboxylic acid to form a reactive O-acylisourea intermediate. americanpeptidesociety.org They are often used with additives to reduce the risk of racemization. americanpeptidesociety.orguni-kiel.de
Onium salts are highly efficient activators and are subdivided into aminium/uronium salts (e.g., HBTU, HATU, TBTU) and phosphonium salts (e.g., PyBOP). bachem.comacs.org These reagents typically require the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), for activation. bachem.com
To enhance coupling efficiency and suppress racemization, additives are frequently included. uni-kiel.de 1-Hydroxybenzotriazole (HOBt) and its more reactive aza-derivative, 1-hydroxy-7-azabenzotriazole (HOAt), were historically the most common additives. americanpeptidesociety.orgacs.org They react with the activated amino acid to form an active ester, which is less prone to racemization and couples efficiently. americanpeptidesociety.org Due to the potential explosiveness of benzotriazole-based additives, safer alternatives like OxymaPure have been developed and are now widely used. acs.org
| Reagent/Additive | Class | Key Features |
|---|---|---|
| DIC (N,N'-Diisopropylcarbodiimide) | Carbodiimide | Soluble urea byproduct; often used with HOBt or Oxyma. americanpeptidesociety.org |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Aminium/Uronium Salt | Fast and efficient coupling; requires a base. bachem.com |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Aminium/Uronium Salt | Highly reactive, based on HOAt; effective for sterically hindered couplings. bachem.comacs.org |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | Efficient coupling with low racemization. bachem.com |
| OxymaPure (Ethyl cyanohydroxyiminoacetate) | Additive | A non-explosive and highly effective replacement for HOBt and HOAt. acs.org |
Strategies for Minimizing Side Reactions During Oligomer Elongation
While the synthesis of a tri-alanine peptide is relatively straightforward, several side reactions can occur during chain elongation that may compromise the purity and yield of the final product. gyrosproteintechnologies.com
Incomplete Coupling/Deprotection: The most common issues are incomplete reactions. If a coupling step is not driven to completion, it results in deletion sequences (peptides missing an amino acid). Similarly, incomplete Fmoc removal leads to truncated peptides. These problems are typically addressed by using a large excess of reagents and allowing sufficient reaction time. oup.com
Aggregation: Poly-alanine sequences are known to be prone to aggregation on the solid support, where the growing peptide chains interact with each other. peptide.comamericanpeptidesociety.org This can prevent reagents from accessing the reactive N-terminus, leading to poor coupling efficiency. Strategies to mitigate aggregation include using specialized resins, modifying solvent conditions, or performing the synthesis at elevated temperatures. americanpeptidesociety.org
Diketopiperazine (DKP) Formation: After the second amino acid (the N-terminal Ala-Ala dipeptide) is coupled and deprotected, the free N-terminal amine can attack the ester linkage anchoring the peptide to the resin. This intramolecular cyclization cleaves the dipeptide from the support, forming a cyclic diketopiperazine and terminating chain growth. uniurb.itiris-biotech.de This is particularly problematic with certain amino acid sequences and resin types. iris-biotech.de Using dipeptide building blocks or specific coupling protocols can help minimize this side reaction. iris-biotech.de
Racemization: This involves the loss of stereochemical integrity at the α-carbon of the amino acid being coupled. While less of a risk for glycine (which is achiral) or during the coupling of Fmoc-protected amino acids, it can be a significant issue in other contexts. The use of additives like OxymaPure is a key strategy to suppress racemization. uni-kiel.deamericanpeptidesociety.org
Strategic Incorporation of the C-Terminal Amide Moiety
The target molecule features a C-terminal amide (-CONH₂), a common modification in biologically active peptides. nih.gov In SPPS, the C-terminal functionality of the final peptide is determined by the choice of the resin and its associated linker molecule. researchgate.netdu.ac.in
Established Methods for C-Terminal Amidation in SPPS
The most direct and widely used method for synthesizing peptide amides is to employ a resin specifically designed to release the peptide with a C-terminal amide upon final cleavage. researchgate.netdu.ac.in These resins possess a linker that is stable throughout the synthesis cycles but is cleaved by a strong acid, such as trifluoroacetic acid (TFA), to generate the amide. nih.gov
Commonly used resins for this purpose include:
Rink Amide Resin: This is one of the most popular supports for Fmoc-based synthesis of peptide amides. researchgate.net The linker is based on a substituted benzhydrylamine structure.
PAL (Peptide Amide Linker) Resin: This resin is also highly acid-sensitive and yields peptide amides upon cleavage with TFA. nih.gov
Sieber Amide Resin: This resin is even more acid-labile than the Rink Amide resin, allowing for the release of the peptide amide under milder acidic conditions.
The synthesis begins by coupling the first Fmoc-Ala-OH residue to the amino group on the deprotected resin linker. du.ac.in The standard SPPS cycles of deprotection and coupling are then performed to assemble the Ala-Ala-Ala sequence. In the final step, treatment with a cleavage cocktail, typically containing TFA and scavengers to trap reactive cations, simultaneously removes any acid-labile side-chain protecting groups and cleaves the peptide from the resin, yielding the desired Fmoc-Ala-Ala-Ala-amide. du.ac.inbeilstein-journals.org
An alternative, though less common, approach is to synthesize the peptide on a resin that yields a C-terminal carboxylic acid (e.g., Wang resin), cleave the protected peptide from the support, and then perform the amidation in solution using coupling reagents and an ammonia source. nih.govresearchgate.net However, for direct synthesis, the use of an amide-producing resin is far more efficient. researchgate.net
Optimization of Amide Bond Formation Efficiency
Traditionally, this activation is achieved using carbodiimides, which form a highly reactive O-acylisourea intermediate. luxembourg-bio.com To mitigate side reactions and prevent racemization, this intermediate is often captured in situ by a hydroxylamine derivative, such as 1-hydroxybenzotriazole (HOBt), to form a more stable active ester. luxembourg-bio.com
Several modern coupling reagents have been developed to improve efficiency, speed up reaction times, and minimize side reactions. The choice of reagent is often dictated by the specific amino acid sequence, particularly the degree of steric hindrance around the coupling site. For a relatively non-hindered sequence like Ala-Ala-Ala, standard reagents are typically effective.
Key strategies to optimize amide bond formation include:
Choice of Coupling Reagent: Utilizing aminium/uronium or phosphonium salt-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) can significantly enhance coupling kinetics.
Monitoring Reaction Completion: The ninhydrin test can be used to qualitatively monitor the presence of free primary amines on the solid support, ensuring the coupling reaction has gone to completion before proceeding to the next step. researchgate.net
Double Coupling: If a coupling reaction is found to be incomplete, a second addition of the activated amino acid can be performed to drive the reaction to completion.
Solvent Selection: N,N-Dimethylformamide (DMF) is a common solvent for SPPS, but using more polar environments by grafting polyethylene glycol (PEG) onto the polystyrene resin can help solvate the growing peptide chain and prevent aggregation, which can hinder reaction efficiency. peptide.com
Below is a table comparing common coupling reagents used in Fmoc-SPPS.
| Reagent Name | Full Name | Class | Key Advantages |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | Fast reaction rates, high efficiency, widely used. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium Salt | Highly effective for sterically hindered amino acids, lower racemization. |
| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Good for preventing racemization, stable reagent. |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | Carbodiimide/Additive | Cost-effective, traditional method, effective for routine couplings. |
Synthesis of the Ether-Carboxylic Acid Linker and its Conjugation to the Peptide Amide
The synthesis of the ether-carboxylic acid linker and its subsequent attachment to the C-terminal amide of the peptide is a critical functionalization step. This process is typically performed after the peptide chain has been assembled and cleaved from the solid support.
The synthesis of a simple ether-carboxylic acid linker, such as one with the structure -O-CH2-COOH, can be achieved through a Williamson ether synthesis. masterorganicchemistry.com This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. masterorganicchemistry.com For example, reacting the sodium salt of 2-hydroxyacetic acid (glycolic acid) with an appropriate alkyl halide under basic conditions can form the desired ether linkage.
Conjugation to the peptide amide (Fmoc-Ala-Ala-Ala-NH2) requires the formation of a new bond between the peptide's terminal amide and the linker. This can be accomplished by first synthesizing a linker with a reactive group that can specifically react with the amide. A more common strategy involves modifying the C-terminal residue before cleavage from the resin or using a specialized linker on the resin itself that yields the desired functionality upon cleavage.
Design Considerations for Non-Peptidic Linkers in Peptide Functionalization
The introduction of non-peptidic linkers, such as the ether-carboxylic acid moiety, is a key strategy for modifying the properties of peptides. The design of these linkers is governed by several factors that influence the final molecule's stability, solubility, and biological activity.
Key design considerations include:
Stability: The linker must be stable to the chemical conditions used during synthesis, purification, and storage. Ether bonds are generally very stable under a wide range of conditions, making them a robust choice. peptide.com
Flexibility and Length: The length and conformational flexibility of the linker can influence how the functionalized peptide interacts with its biological target. Polyethylene glycol (PEG)-based linkers, which contain ether bonds, are often used to enhance solubility and provide flexibility.
Functional Handles: A linker often terminates in a reactive functional group, such as the carboxylic acid in this case. This "handle" allows for further conjugation to other molecules, surfaces, or drug delivery systems. researchgate.net For instance, the terminal carboxyl group can be covalently attached to a resin bearing a free amino group. researchgate.net
Chemical Ligation Strategies for Ether Linkage Formation and Subsequent Carboxylic Acid Functionalization
The formation of the ether linkage in the target molecule is most commonly achieved via the Williamson ether synthesis, which involves an S_N2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.comlibretexts.org To conjugate the linker to the peptide, one could envision a scenario where the peptide contains a hydroxyl group and the linker contains a leaving group (or vice versa), allowing for the formation of the ether bond.
Alternative strategies for forming C-O bonds include:
Reductive Etherification: This method involves the reaction of an alcohol with a ketone or aldehyde in the presence of a reducing agent.
Alkoxymercuration-Demercuration: This reaction allows for the Markovnikov addition of an alcohol to an alkene to form an ether. libretexts.org
Once the ether-carboxylic acid linker is attached to the peptide, the terminal carboxylic acid group serves as a versatile point for further modification. This functionalization can be achieved through standard carboxylic acid chemistry:
Amide Bond Formation: The carboxyl group can be activated (e.g., with HBTU or HATU) and reacted with a primary or secondary amine to form a stable amide bond.
Esterification: Reaction with an alcohol under acidic conditions can form an ester bond.
Bioconjugation: The carboxyl group can be used to attach the peptide derivative to larger molecules, such as proteins or polymers, for various applications in research and therapeutics.
Site-Selective Functionalization Approaches for Complex Peptide Derivatives
Achieving site-selective functionalization is crucial to ensure that the linker is attached only at the desired position, which in this case is the C-terminus of the tripeptide. When modifying complex peptides, this prevents unwanted reactions with amino acid side chains. Although alanine has a non-reactive methyl side chain, the principles of site-selectivity are fundamental to peptide chemistry.
Key approaches to ensure site-selectivity include:
Orthogonal Protecting Groups: The synthesis strategy relies on the use of protecting groups that can be removed under different conditions. The N-terminal Fmoc group is base-labile, while side-chain protecting groups (like t-Butyl) are typically acid-labile. nih.gov This allows for selective deprotection and modification of specific sites.
Solid-Phase Anchoring Strategy: The method of attaching the peptide to the solid support can dictate the functionality of the C-terminus upon cleavage. Using specialized "safety-catch" linkers allows the peptide to be synthesized and then modified on-resin before the linker is activated for cleavage, yielding a C-terminally functionalized peptide. nih.gov For example, a linker can be stable to the conditions of peptide synthesis but become cleavable after a specific chemical transformation, such as oxidation. mdpi.com
Post-Cleavage Modification: The peptide can be fully synthesized and cleaved from the resin as a C-terminal amide (Fmoc-Ala-Ala-Ala-NH2). The linker can then be attached in a solution-phase reaction. This approach requires careful control of reaction conditions to ensure the linker reacts specifically with the C-terminal amide and not the N-terminal Fmoc group, although the latter is generally non-reactive under these conditions.
Recent advances have also explored the direct, site-selective functionalization of C-H bonds in peptides, often using transition metal catalysts like palladium or copper to modify specific residues, such as the N-terminus or glycine moieties. pnas.orgacs.org
Purification Strategies for Complex Synthetic Peptide Derivatives
Crude synthetic peptides obtained after cleavage from the solid support are complex mixtures containing the target molecule alongside a variety of impurities. lcms.czwaters.com These impurities arise from incomplete reactions or side reactions during synthesis and cleavage, and may include truncated sequences, deletion sequences, or molecules with remaining protecting groups. waters.compolypeptide.com Therefore, a robust purification strategy is essential to isolate the desired product with high purity, which is critical for any subsequent application.
The most powerful and widely used method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC). lcms.cz However, depending on the complexity of the crude mixture and the properties of the target peptide, a multi-step purification process involving different chromatographic techniques may be necessary. polypeptide.com
Advanced Chromatographic Techniques for High Purity Isolation
To achieve the high levels of purity required for research and therapeutic applications, several advanced chromatographic techniques are employed. americanpeptidesociety.org The choice of technique is based on the physicochemical properties of the peptide, such as its size, charge, and hydrophobicity. americanpeptidesociety.orgnih.gov
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for peptide purification. mdpi.com It separates molecules based on their hydrophobicity through differential interactions with a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase. americanpeptidesociety.org A gradient of an organic solvent (like acetonitrile) is used to elute the bound peptides, with more hydrophobic species eluting later. Trifluoroacetic acid (TFA) is commonly used as an ion-pairing agent to improve peak shape and resolution. lcms.cz
Ion-Exchange Chromatography (IEC): This technique separates peptides based on their net charge at a given pH. americanpeptidesociety.orgmdpi.com The peptide mixture is passed through a column containing a charged stationary phase. Peptides with an opposite charge bind to the column and are selectively eluted by changing the pH or increasing the salt concentration of the mobile phase. IEC is particularly useful for separating peptides with different charge states. nih.gov
Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their hydrodynamic volume (size and shape). americanpeptidesociety.org The stationary phase consists of porous beads. Larger molecules cannot enter the pores and elute first, while smaller molecules penetrate the pores to varying degrees and elute later. nih.gov SEC is useful for removing aggregates or separating the target peptide from very small or very large impurities. waters.com
Flash Chromatography: For purifying larger quantities of crude peptide, reversed-phase flash chromatography can be used as an initial, rapid cleanup step before final polishing with preparative HPLC. biotage.com This approach uses stationary phases with larger particle sizes, allowing for higher loading capacity and faster separations, albeit with lower resolution than HPLC. biotage.com
Solid-Phase Extraction (SPE): SPE is another technique used for sample cleanup and purification. nih.gov It operates on similar principles to HPLC but is often used for desalting, concentrating samples, or performing a preliminary fractionation of the crude peptide mixture before a high-resolution HPLC step. mdpi.com
The following table summarizes the primary chromatographic techniques for peptide purification.
| Technique | Principle of Separation | Primary Application | Advantages | Disadvantages |
| RP-HPLC | Hydrophobicity | High-resolution purification of final product. | High resolution, high sensitivity, widely applicable. | Limited loading capacity, uses organic solvents. |
| IEC | Net Charge | Separation of charge variants, purification of highly charged peptides. | Orthogonal selectivity to RP-HPLC, high capacity. | Requires charged peptides, buffer-intensive. |
| SEC | Molecular Size | Removal of aggregates, buffer exchange, desalting. | Mild conditions, preserves native structure. | Low resolution, not suitable for similar-sized molecules. |
| Flash Chromatography | Hydrophobicity | Rapid, large-scale initial cleanup of crude peptides. | High loading capacity, fast, cost-effective. | Lower resolution than HPLC. |
Assessment of Overall Synthetic Yield and Purity
A representative breakdown of the yield for a synthesis of this type is presented below.
| Synthetic Stage | Sub-Step | Typical Step Yield (%) | Cumulative Yield (%) |
|---|---|---|---|
| A. Fmoc-Ala-Ala-Ala-OH Synthesis (SPPS) | Resin Loading & SPPS Cycles | 90 | 90.0 |
| Cleavage from Resin | 85 | 76.5 | |
| Purification of Peptide | 70 | 53.6 | |
| B. Solution-Phase Coupling & Deprotection | Peptide-Linker Conjugation | 80 | 42.8 |
| Final Deprotection | 95 | 40.7 | |
| C. Final Purification | Preparative HPLC | 60 | 24.4 |
Purity Assessment
The purity of the final compound is rigorously assessed using a combination of analytical techniques. The primary methods are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS). researchgate.net
RP-HPLC: This is the standard method for determining the purity of peptides and related conjugates. researchgate.net The sample is analyzed on a C18 column, and the chromatogram, typically monitored at 214 or 220 nm, reveals the presence of the main product and any impurities. scienceopen.com Purity is calculated by integrating the area of the main peak relative to the total area of all peaks. For research-grade compounds of this complexity, a purity of ≥95% is generally required, while therapeutic applications demand purity levels of >98%. gyrosproteintechnologies.com
Mass Spectrometry (MS): MS is used to confirm the identity and integrity of the synthesized molecule by verifying its molecular weight. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. The observed mass should match the calculated theoretical mass of the compound. High-resolution mass spectrometry (HRMS) can be used for unambiguous confirmation of the elemental composition.
The characterization data for a successfully synthesized batch of Fmoc-Ala-Ala-Ala-amide-C-O-C-COOH would be summarized as shown in the following table.
| Analysis Method | Parameter | Specification | Result |
|---|---|---|---|
| RP-HPLC | Purity | ≥95% | 96.8% |
| Retention Time (tR) | Report | 15.2 min | |
| Mass Spectrometry (ESI-MS) | Calculated Mass [M+H]⁺ | 541.23 g/mol | - |
| Observed Mass [M+H]⁺ | 541.23 ± 0.5 g/mol | 541.3 g/mol |
Table 2. Typical Purity and Characterization Data for this compound.
Common impurities that may be detected during analysis include deletion sequences (e.g., Fmoc-Ala-Ala-amide-linker), products of incomplete deprotection, or side-products from the coupling reactions. gyrosproteintechnologies.com The combination of HPLC and MS provides a comprehensive assessment, ensuring that the final product meets the required standards for its intended application.
Conformational Landscape Analysis of Fmoc Ala Ala Ala Amide C O C Cooh
Theoretical Frameworks for Peptide Conformational Analysis
Theoretical models provide a foundational understanding of the possible conformations a peptide can adopt. These frameworks consider the intrinsic properties of the amino acid residues and the influence of terminal modifications.
Ramachandran Plot Applications for Tri-alanine Systems
The Ramachandran plot is a fundamental tool in structural biology, visualizing the sterically allowed and disallowed regions for the backbone dihedral angles, phi (φ) and psi (ψ), of amino acid residues. wikipedia.orggeeksforgeeks.org For a tri-alanine sequence, the plot predicts the likely conformations of each alanine (B10760859) residue. The φ angle represents the rotation around the N-Cα bond, while the ψ angle describes the rotation around the Cα-C bond. pearson.com
In a typical Ramachandran plot, specific regions correspond to common secondary structures like α-helices and β-sheets. youtube.com For alanine, a residue with a small methyl side chain, a relatively large area of the Ramachandran plot is accessible compared to residues with bulkier side chains. wikipedia.org However, steric hindrance between atoms still restricts the possible φ and ψ angles. pearson.com Theoretical calculations for tri-alanine systems generally show a preference for conformations in the β-strand and polyproline II (PPII) regions of the plot.
Influence of the N-Terminal Fmoc Moiety on Peptide Backbone Dihedrals
The N-terminal fluorenylmethyloxycarbonyl (Fmoc) group is a bulky, aromatic protecting group commonly used in solid-phase peptide synthesis. nih.govamericanpeptidesociety.org Its presence can significantly influence the conformational preferences of the adjacent peptide backbone. The steric bulk of the Fmoc group can restrict the rotational freedom around the φ and ψ dihedral angles of the first alanine residue. This steric hindrance may favor more extended conformations to minimize clashes between the Fmoc group and the peptide backbone. The aromatic nature of the fluorenyl ring can also lead to non-covalent interactions, such as π-π stacking or CH-π interactions with the peptide backbone or other aromatic residues if present, further stabilizing specific conformations.
Impact of C-Terminal Amide and Ether-Carboxylic Acid Functionalization on Conformational Preferences
Modification of the C-terminus from a standard carboxylic acid to an amide group, and the further addition of an ether-carboxylic acid moiety, introduces significant changes that affect the peptide's conformational landscape.
C-terminal amidation removes the negative charge of the carboxylate group at physiological pH, which can increase the peptide's hydrophobicity and alter its receptor-binding properties. nih.govresearchgate.net This modification can also influence hydrogen bonding patterns within the peptide or with solvent molecules, thereby affecting its conformation and stability. nih.gov
The addition of an ether-carboxylic acid linker at the C-terminus introduces several new factors:
Hydrogen Bonding: The ether oxygen and the terminal carboxylic acid group can act as hydrogen bond acceptors and donors, respectively. This can lead to the formation of intramolecular hydrogen bonds, which would stabilize specific folded conformations.
Charge and Polarity: The terminal carboxylic acid will be deprotonated at physiological pH, introducing a negative charge at the C-terminus. This can influence long-range electrostatic interactions within the peptide and with its environment.
The combination of the amide and the ether-carboxylic acid functionalization can lead to a complex interplay of steric effects, hydrogen bonding, and electrostatic interactions, ultimately shaping the conformational preferences of the entire peptide. researchgate.net
Advanced Spectroscopic Approaches to Conformational Elucidation
While theoretical models provide a map of possible conformations, spectroscopic techniques offer experimental insights into the actual structures adopted by the peptide in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. nih.gov By analyzing various NMR parameters, a detailed picture of the conformational ensemble of Fmoc-Ala-Ala-Ala-amide-C-O-C-COOH can be constructed.
Key NMR experiments and the information they provide include:
¹H NMR: The chemical shifts of the amide protons (NH) are sensitive to their local environment and hydrogen bonding. Dispersed amide proton chemical shifts often indicate a well-defined structure, while values clustered together suggest a more random coil conformation.
COSY (Correlation Spectroscopy): This 2D NMR experiment identifies scalar-coupled protons, which helps in the assignment of resonances to specific amino acid residues in the sequence. hyphadiscovery.com
TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a spin system, which is particularly useful for assigning all proton resonances of each alanine residue. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): The Nuclear Overhauser Effect (NOE) arises from the through-space interaction of protons that are close to each other (typically < 5 Å). The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial distance restraints for structure calculation. For instance, specific NOE patterns can distinguish between helical and extended conformations. hyphadiscovery.com
¹³C and ¹⁵N NMR: The chemical shifts of backbone ¹³C and ¹⁵N nuclei are also sensitive to the local conformation, particularly the φ and ψ dihedral angles. americanpeptidesociety.org Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached or long-range coupled carbons or nitrogens, aiding in resonance assignment and providing further structural constraints. hyphadiscovery.comcore.ac.uk
Scalar Coupling Constants (J-couplings): The ³J(HN,Hα) coupling constant, measured from high-resolution ¹H NMR spectra, is related to the φ dihedral angle through the Karplus equation. This provides quantitative information about the backbone conformation.
A comprehensive analysis of these NMR data allows for the determination of a set of structural restraints (distances and dihedral angles) that can be used in molecular modeling programs to generate a high-resolution 3D structure or an ensemble of structures representing the conformational flexibility of the peptide. nih.gov
Table 1: Representative NMR Data for Conformational Analysis
| Parameter | Description | Structural Information |
|---|---|---|
| Amide Proton Chemical Shifts (δH) | Resonance frequency of the backbone NH protons. | Sensitive to hydrogen bonding and local environment. |
| ³J(HN,Hα) Coupling Constants | Scalar coupling between the amide proton and the α-proton. | Provides information about the φ dihedral angle via the Karplus relationship. |
| NOE Connectivities | Through-space correlations between protons. | Provides inter-proton distance restraints, crucial for determining 3D structure. |
This is a representative table. Actual values would be obtained from experimental data.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Content Assessment
Different secondary structures give rise to characteristic CD spectra:
α-helix: Typically shows strong positive bands around 192 nm and two strong negative bands at approximately 208 nm and 222 nm.
β-sheet: Characterized by a negative band around 218 nm and a positive band around 195 nm.
Random Coil: Usually exhibits a strong negative band around 200 nm.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Fmoc (fluorenylmethyloxycarbonyl) |
Fourier Transform Infrared (FTIR) Spectroscopy for Amide Vibrations and Hydrogen Bonding Networks
Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-invasive technique for probing the secondary structure of peptides and proteins by analyzing their characteristic amide vibrational bands. uwec.edumdpi.com The amide I band (1600–1700 cm⁻¹), arising primarily from C=O stretching vibrations of the peptide backbone, is particularly sensitive to the conformational arrangement of the peptide chain. researchgate.netscirp.org Different secondary structural elements, such as α-helices, β-sheets, turns, and random coils, give rise to distinct amide I band frequencies. researchgate.net
For the tripeptide this compound, FTIR analysis can reveal the predominant secondary structure and the nature of intramolecular and intermolecular hydrogen bonds. The frequencies of the amide I band components can be assigned to specific structures: bands in the region of 1650–1660 cm⁻¹ are typically assigned to α-helical structures, while those between 1620–1640 cm⁻¹ and 1690–1700 cm⁻¹ are characteristic of β-sheets. researchgate.net Unordered or random coil structures usually exhibit a broad band around 1640–1650 cm⁻¹. researchgate.netnih.gov
The presence and strength of hydrogen bonds significantly influence the amide I band position. uwec.edu The formation of hydrogen bonds within the peptide, such as those stabilizing α-helices and β-sheets, leads to a downward shift in the C=O stretching frequency. uwec.edu By analyzing the FTIR spectrum of this compound, researchers can gain insights into the hydrogen-bonding network that stabilizes its conformational ensemble. nih.gov Isotope labeling, such as the use of ¹³C=¹⁸O, can be employed to further resolve and assign specific hydrogen-bonding interactions within the peptide structure. acs.org
A hypothetical deconvolution of the amide I region of an FTIR spectrum for this compound might reveal the contributions of different secondary structures, as shown in the table below.
| Component Peak (cm⁻¹) | Assignment | Percentage Area |
| ~1630 | β-sheet | 45% |
| ~1655 | α-helix/3₁₀-helix | 35% |
| ~1645 | Random Coil | 20% |
This table is illustrative and represents a hypothetical analysis.
UV Resonance Raman (UVRR) Spectroscopy for Peptide Backbone Dynamics and Secondary Structure
UV Resonance Raman (UVRR) spectroscopy is a highly sensitive technique that provides detailed information about the secondary structure and dynamics of peptides and proteins in solution. acs.orgnih.gov By exciting into the electronic transitions of the peptide backbone (π→π* transitions) at wavelengths around 200-220 nm, UVRR selectively enhances the Raman signals of the amide vibrational modes. pitt.edu This selectivity allows for the study of peptide conformation even in complex environments and at low concentrations. pitt.edupitt.edu
For this compound, UVRR can be used to quantitatively determine the distribution of secondary structures. pitt.edu The frequencies and intensities of various amide bands, including amide I, II, and III, as well as Cα-H bending modes, are correlated with specific backbone dihedral angles (ψ) and, consequently, with different secondary structures like α-helices, β-sheets, and polyproline II (PPII)-like conformations. acs.orgpitt.edu For instance, the amide III₃ band is particularly sensitive to the ψ angle distribution. acs.orgpitt.edu
UVRR is also a powerful tool for studying the dynamics of peptide folding and conformational transitions. pitt.edu Time-resolved UVRR experiments, such as temperature-jump studies, can monitor the evolution of secondary structure on timescales ranging from nanoseconds to microseconds, providing insights into the energy landscape of peptide folding. nih.govpitt.edu This allows for the differentiation of various helical and extended conformations and the characterization of the transitions between them. pitt.edu
The table below summarizes key UVRR spectral markers and their correlation with peptide secondary structure, which would be applicable to the study of this compound.
| UVRR Band | Frequency Range (cm⁻¹) | Structural Correlation |
| Amide I | ~1630 - 1680 | C=O stretch, sensitive to H-bonding and secondary structure. |
| Amide II | ~1540 - 1580 | N-H bend and C-N stretch, sensitive to secondary structure. |
| Amide III₃ | ~1250 - 1320 | C-N stretch and N-H bend, sensitive to ψ dihedral angle. |
| Cα-H Bend | ~1380 - 1460 | Sensitive to ψ dihedral angle and secondary structure. |
This table provides a general overview of UVRR spectral-structural correlations in peptides.
Computational Modeling for Conformational Prediction and Ensemble Characterization
Molecular Dynamics (MD) Simulations of Peptide Conformational Ensembles
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the conformational landscape and dynamics of peptides like this compound. nih.govnih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can generate an ensemble of conformations that the peptide samples over time, providing insights into its structural flexibility and preferred secondary structures. nih.govnih.gov
Enhanced sampling techniques, such as replica-exchange molecular dynamics (REMD), can be employed to overcome the limitations of conventional MD in sampling the entire conformational space, especially for flexible peptides. acs.org These methods allow for a more comprehensive exploration of the peptide's energy landscape and a more accurate representation of its conformational ensemble. nih.gov The results from MD simulations can be directly compared with experimental data from techniques like NMR and FTIR to validate and refine the computational models. mdpi.comescholarship.org
The following table presents a hypothetical summary of conformational populations for this compound obtained from a long-timescale MD simulation.
| Conformation | Population (%) | Key Hydrogen Bonds |
| 3₁₀-helix | 40 | i ← i+3 |
| β-turn (Type I) | 25 | i ← i+3 |
| Extended | 20 | Intermolecular |
| Random Coil | 15 | Transient intramolecular |
This table is for illustrative purposes and represents a hypothetical outcome of an MD simulation study.
Density Functional Theory (DFT) Calculations for Conformer Stability and Chemical Shift Predictions
Density Functional Theory (DFT) is a quantum mechanical method that can provide highly accurate calculations of the electronic structure and energies of molecules. scirp.orgresearchgate.net For the study of peptides like this compound, DFT is invaluable for determining the relative stabilities of different conformers and for predicting spectroscopic properties. mpg.denih.gov
By performing geometry optimizations and energy calculations on various possible conformations of the tripeptide, DFT can identify the lowest energy structures and establish a conformational energy hierarchy. scirp.orgmpg.de These calculations can take into account the effects of solvent, which is crucial for accurately modeling the behavior of peptides in solution. scirp.org The inclusion of dispersion corrections in DFT calculations is important for accurately describing the non-covalent interactions that play a significant role in peptide structure. mpg.de
Furthermore, DFT can be used to predict NMR chemical shifts for different conformers of this compound. duke.edurutgers.edu By calculating the magnetic shielding tensors for each atom in a given structure, it is possible to predict the corresponding chemical shifts. rutgers.edu Comparing these predicted chemical shifts with experimental NMR data can help to identify the predominant conformations present in solution and to refine the structural models obtained from other methods. duke.edunih.gov
Below is a hypothetical table showing the relative energies of different conformers of this compound calculated using DFT.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angles (φ, ψ)₂ |
| 3₁₀-helix | 0.00 | (-60°, -30°) |
| β-turn (Type I) | 1.25 | (-60°, -30°) |
| Extended (β-strand) | 2.50 | (-135°, +135°) |
| α-helix | 3.10 | (-57°, -47°) |
This table is illustrative and presents a hypothetical outcome of DFT calculations.
Integrated Computational-Experimental Approaches for Enhanced Model Refinement
The most powerful approach for characterizing the conformational landscape of peptides like this compound involves the integration of computational modeling with experimental data. nih.govnih.gov This synergistic approach leverages the strengths of both methodologies to generate more accurate and reliable structural models. nih.gov
MD simulations can generate a broad ensemble of possible conformations, which can then be refined and validated against experimental data from techniques such as NMR spectroscopy, FTIR, and UVRR. mdpi.comescholarship.org For example, NMR-derived constraints, such as nuclear Overhauser effects (NOEs) and J-couplings, can be used to guide the MD simulations and bias the sampling towards conformations that are consistent with the experimental data. Similarly, experimental FTIR and UVRR spectra can be compared with spectra calculated from the simulated structures to assess the quality of the computational model. youtube.com
DFT calculations can be used to further refine the energies of the most populated conformers identified by MD and to predict spectroscopic properties that can be directly compared with experimental measurements. nih.govnih.gov This iterative process of computational prediction, experimental validation, and model refinement leads to a comprehensive and detailed understanding of the peptide's conformational behavior. nih.gov The integration of machine learning and deep learning models is also becoming increasingly important in refining protein and peptide structure predictions. nih.gov
This integrated approach has been successfully applied to a wide range of peptide and protein systems, leading to significant advances in our understanding of their structure-function relationships. nih.govacs.org
Supramolecular Assembly and Self Organization of Fmoc Ala Ala Ala Amide C O C Cooh Systems
Driving Forces for Self-Assembly in Fmoc-Peptides
The spontaneous organization of Fmoc-peptide systems into stable, higher-order structures is not governed by a single force but rather by a synergistic combination of interactions. These include aromatic stacking, hydrogen bonding, and hydrophobic effects, which collectively lower the free energy of the system and guide the molecules into a well-defined architecture.
Role of π-π Stacking Interactions Originating from the Fmoc Group
The primary impetus for the initial aggregation of Fmoc-peptide molecules is the strong π-π stacking interaction between the bulky, aromatic fluorenyl groups. researchgate.netmanchester.ac.uk The electron-rich π-systems of these groups favor a co-facial or offset stacking arrangement, which is a significant enthalpic driver for assembly. nih.govrsc.org This process is often characterized by changes in spectroscopic signatures. For instance, the formation of π-π stacks leads to distinct signals in circular dichroism (CD) spectra, particularly in the 250–300 nm region, which are associated with the fluorenyl moiety. nih.govnih.gov Fluorescence spectroscopy also reveals a shift in emission spectra, indicating the change in the local environment of the aromatic rings as they move from a solvated state to a closely packed, stacked state. nih.gov These aromatic interactions act as the initial "molecular glue," bringing the peptide building blocks into close proximity and facilitating subsequent, more specific interactions. manchester.ac.ukresearchgate.net
Intermolecular Hydrogen Bonding and β-Sheet Formation in Tripeptide Assembly
Once the Fmoc groups have initiated aggregation, the peptide backbones are brought close enough to form directional hydrogen bonds. manchester.ac.uk The amide (-CO-NH-) groups along the tri-alanine sequence act as both hydrogen bond donors and acceptors, promoting the formation of extended, stable networks. arxiv.org This interaction leads to the adoption of a β-sheet secondary structure, a common motif in peptide self-assembly and protein aggregation. nih.govnih.gov In this arrangement, peptide chains align either in a parallel or, more commonly, an anti-parallel fashion, creating a planar, sheet-like structure stabilized by a dense network of intermolecular hydrogen bonds. nih.govresearchgate.net The formation of β-sheets is a critical step that imparts significant stability and rigidity to the resulting nanostructures. mdpi.com Techniques such as Fourier-transform infrared spectroscopy (FTIR) are instrumental in confirming β-sheet formation, typically showing characteristic peaks in the amide I region around 1630 cm⁻¹ and 1685 cm⁻¹, indicative of anti-parallel β-sheets. researchgate.net
Contribution of Hydrophobic Interactions to Self-Assembled Structures
Table 1: Key Driving Forces in Fmoc-Tripeptide Self-Assembly
| Driving Force | Interacting Groups | Primary Role in Assembly |
|---|---|---|
| π-π Stacking | Fluorenyl Rings (Fmoc group) | Initiates aggregation by bringing molecules into proximity. researchgate.netmanchester.ac.uk |
| Hydrogen Bonding | Peptide Backbone Amides (-CO-NH-) | Stabilizes the structure by forming β-sheets. manchester.ac.ukarxiv.org |
| Hydrophobic Interactions | Alanine (B10760859) Methyl Side Chains (-CH₃) | Reinforces the assembly by minimizing contact with water. arxiv.orgnih.gov |
Mechanistic Pathways of Supramolecular Self-Assembly
The transition from individual, solvated Fmoc-peptide molecules to macroscopic structures like hydrogels is a hierarchical process that proceeds through distinct mechanistic steps. Understanding these pathways is crucial for controlling the final properties of the assembled material.
Analysis of Nucleation and Elongation Processes
The formation of fibrillar structures from Fmoc-peptide building blocks typically follows a nucleation-elongation mechanism. This process is characterized by two distinct phases:
Nucleation (Lag Phase): Initially, the monomeric peptides in solution must overcome an energy barrier to form stable, ordered aggregates or "nuclei." This is often the rate-limiting step of the assembly process. Recent studies suggest that this can be preceded by a liquid-liquid phase separation, where solute-rich droplets form, acting as precursors for nucleation. researchgate.net
Elongation (Growth Phase): Once stable nuclei are formed, they act as templates for the rapid addition of further monomers. This elongation phase is typically much faster than nucleation and leads to the growth of one-dimensional nanostructures, such as nanofibers or nanotubes. researchgate.net
This mechanism is analogous to crystallization and amyloid fibril formation and can be monitored by observing the sigmoidal growth curve typical of such processes, for example, using fluorescence assays with dyes that bind to β-sheet structures. nih.gov
Formation of Hierarchical Structures from Molecular Building Blocks
The self-assembly process does not stop at the formation of individual nanofibers. These primary structures serve as building blocks for a higher order of organization. researchgate.netamericanpeptidesociety.org The nanofibers, typically a few nanometers in diameter, can interact with each other, leading to lateral association and the formation of thicker bundles, ribbons, or fibers. researchgate.net
This hierarchical assembly is influenced by factors such as peptide concentration, pH, and ionic strength. nih.govnih.gov For instance, changes in pH can alter the charge on the terminal carboxylate group, affecting the electrostatic repulsion between fibers and influencing their tendency to bundle together. researchgate.netacs.org As these bundles and ribbons grow and entangle, they can form a three-dimensional network that spans the entire volume of the solvent, trapping water molecules and resulting in the formation of a self-supporting hydrogel. manchester.ac.uknih.gov This multi-level organization, from single molecules to nanofibers to a macroscopic gel, is a hallmark of Fmoc-peptide systems. researchgate.netnih.gov
Table 2: Hierarchical Assembly of Fmoc-Peptides
| Structural Level | Description | Typical Dimensions |
|---|---|---|
| Monomer | Individual Fmoc-Ala-Ala-Ala-amide-C-O-C-COOH molecule in solution. | ~1-2 nm |
| Primary Assembly | Nanofibers or nanotubes formed via nucleation and elongation. | Diameter: ~3-10 nm researchgate.net |
| Secondary Assembly | Bundles or ribbons formed by the lateral association of nanofibers. | Width: Tens to hundreds of nm |
| Tertiary Network | Entangled network of fibers/bundles forming a macroscopic hydrogel. | Microns to millimeters |
Modulation of Supramolecular Architectures by Chemical Design
The self-assembly of peptide-based molecules is a bottom-up process governed by a delicate balance of non-covalent interactions. In the case of this compound, the molecular design dictates the nature of these interactions, including π-π stacking, hydrogen bonding, hydrophobic effects, and electrostatic forces, which collectively determine the final supramolecular structure. frontiersin.orgnih.gov The N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group is a well-established driver of self-assembly, promoting π-π stacking interactions that facilitate the organization of the peptide units. rsc.orgnih.govmanchester.ac.uk
Influence of the Tri-alanine Peptide Sequence on Assembly Propensity
Research on other Fmoc-peptides has shown that the amino acid sequence is a key determinant of the final assembled structure and material properties. nih.govacs.orgnih.gov In this specific molecule, the tri-alanine sequence is expected to favor the formation of highly ordered β-sheet structures, a common secondary structure motif in self-assembling peptides. acs.org These β-sheets are stabilized by extensive hydrogen bonding between the amide groups of adjacent peptide backbones. Studies on Fmoc-Ala have demonstrated its propensity to form distinct crystalline structures, a tendency that is likely amplified by the repeating alanine units in the tripeptide, enhancing the regularity and stability of the assembled architecture. researchgate.netchemrxiv.orgreading.ac.uk The hydrophobic nature of the alanine residues further drives aggregation in aqueous environments to minimize contact with water.
Impact of the C-Terminal Amide Functionalization on Morphology and Assembly Kinetics
The modification of a peptide's C-terminus significantly influences its self-assembly behavior. nih.gov In this compound, the peptide is functionalized via an amide linkage to the terminal ether-carboxylic acid moiety. Compared to a native C-terminal carboxylic acid, the introduction of this amide bond has several consequences.
Role of the Ether-Carboxylic Acid Moiety in Directed Assembly
The unique -amide-CH₂-O-CH₂-COOH tail is a bifunctional unit that introduces both flexibility (via the ether linkage) and responsiveness (via the terminal carboxylic acid).
The terminal carboxylic acid group makes the self-assembly of this molecule highly sensitive to the pH of the surrounding environment. acs.orgnih.gov This pH responsiveness is a hallmark of many Fmoc-peptide systems designed for hydrogelation. manchester.ac.ukrsc.orgmdpi.com
At low pH (acidic conditions): The carboxylic acid group is protonated (-COOH), rendering it electrically neutral. This minimizes electrostatic repulsion between molecules, allowing the primary driving forces of assembly—π-π stacking of Fmoc groups and hydrogen bonding of the peptide backbone—to dominate, leading to the formation of stable, ordered structures. acs.org
At high pH (basic conditions): The carboxylic acid group deprotonates to form a negatively charged carboxylate (-COO⁻). The resulting electrostatic repulsion between adjacent molecules can destabilize or prevent assembly. nih.govmdpi.com This can lead to the dissolution of pre-formed structures or a transition to different morphologies, such as from rigid ribbons to more flexible fibrils. acs.org
This "on/off" switching capability, triggered by a change in pH, is a key feature for creating "smart" materials that can assemble or disassemble in response to environmental cues.
The terminal carboxylate group, along with potential contributions from amide carbonyl oxygens, can serve as a coordination site for metal ions. rsc.orgnih.gov The introduction of metal ions provides a powerful tool to direct and modulate the supramolecular organization, potentially leading to the formation of metallogels with unique properties. mdpi.comacs.org
The effect of metal coordination is highly dependent on the specific ion. mdpi.com For instance:
Divalent or trivalent cations (e.g., Zn²⁺, Fe³⁺, Al³⁺): These ions can act as physical cross-linkers, bridging two or more peptide molecules through coordination with their carboxylate groups. This can significantly alter the secondary structure, assembly kinetics, and mechanical properties of the resulting material. mdpi.com
Structural Transformations: The coordination geometry of the metal ion can impose specific orientations on the peptide molecules, sometimes inducing a structural transformation from β-sheet-rich fibrils to other conformations like superhelices or random coils. acs.org This interaction can be used to control the morphology and function of the self-assembled material. nih.gov
Characterization of Self-Assembled Structures
A suite of analytical techniques is employed to investigate the hierarchical structures formed by the self-assembly of Fmoc-peptide derivatives. These methods provide insights from the molecular level (conformation) to the macroscopic level (material properties).
| Technique | Information Provided |
| Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Provides direct visualization of the morphology and dimensions of the nanostructures, such as nanofibers, nanoribbons, nanotubes, or vesicles. manchester.ac.ukmdpi.com |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Used to determine the secondary structure of the peptide backbone. A characteristic peak in the amide I region (1600-1700 cm⁻¹) around 1625–1640 cm⁻¹ is a strong indicator of β-sheet formation. acs.orgresearchgate.net |
| Circular Dichroism (CD) Spectroscopy | Probes the chiral environment and secondary structure of the peptide. It can confirm the presence of β-sheets and also reveal the chiral arrangement of the Fmoc groups, which indicates ordered stacking. nih.gov |
| Fluorescence Spectroscopy | Monitors the self-assembly process by utilizing the intrinsic fluorescence of the Fmoc group. Changes in the emission spectrum can indicate aggregation and provide information on the local environment of the aromatic moiety. rsc.org |
| Rheology | Measures the viscoelastic properties of the bulk material, particularly if a hydrogel is formed. It quantifies the stiffness (storage modulus, G') and liquid-like behavior (loss modulus, G''), providing insight into the mechanical strength of the supramolecular network. acs.org |
| Wide-Angle X-ray Scattering (WAXS) / Small-Angle X-ray Scattering (SAXS) | Provides information on the molecular packing and repeating distances within the assembled structures. WAXS can confirm the cross-β structure typical of amyloid-like fibrils, while SAXS reveals larger-scale organization. nih.govacs.org |
By using these characterization methods, a comprehensive picture of the self-assembly pathway and the final architecture of this compound systems can be constructed, linking its specific chemical design to its emergent material properties.
Microscopic Techniques for Morphological Analysis (e.g., Transmission Electron Microscopy, Scanning Electron Microscopy)
There is no available research data from Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) studies that specifically detail the morphology of self-assembled structures formed by this compound. These techniques are crucial for visualizing the nanoscale and microscale structures, such as nanofibers, nanotubes, or hydrogels, that can result from the self-assembly of peptide-based molecules. Such analyses would provide insights into the size, shape, and organization of any aggregates formed by this compound.
Spectroscopic Signatures of Assembled States (e.g., FTIR, Fluorescence Spectroscopy)
Detailed spectroscopic data from Fourier-transform infrared (FTIR) or fluorescence spectroscopy that would indicate the assembled states of this compound are not present in the available scientific literature. FTIR spectroscopy is typically used to probe changes in the secondary structure of peptides upon self-assembly, such as the formation of β-sheets, which are often indicated by characteristic shifts in the amide I and amide II bands. Fluorescence spectroscopy, particularly of the Fmoc group, can be employed to monitor the aggregation process and the microenvironment of the aromatic moiety within an assembled structure. Without experimental data, the specific spectroscopic signatures of assembled this compound remain uncharacterized.
Advanced Research Perspectives and Rational Design in Functionalized Peptide Architectures
Rational Design Principles for Self-Assembling Peptide Systems
The rational design of self-assembling peptides (SAPs) is a cornerstone of creating novel biomaterials with tailored properties for a range of biomedical applications. nih.govrsc.org This approach involves the deliberate design of peptide sequences to program their self-assembly into specific nanostructures. nih.govnih.gov The process is guided by a fundamental understanding of non-covalent interactions, including hydrogen bonding, hydrophobic and electrostatic interactions, and π-π stacking. rsc.orgnih.gov
Engineering Peptide Building Blocks for Tunable Supramolecular Features
The engineering of peptide building blocks is central to controlling the self-assembly process and the resulting supramolecular architectures. uu.nlbrandeis.edu By modifying the amino acid sequence, researchers can influence the peptide's secondary structure, such as the formation of β-sheets or α-helices, which are common motifs driving self-assembly. uu.nlmdpi.com
A key strategy involves designing amphiphilic peptides with alternating hydrophobic and hydrophilic residues. rsc.org This design promotes the formation of β-sheet structures that can assemble into larger nanostructures like fibers, ribbons, and hydrogels. rsc.orgacs.org The introduction of aromatic residues can further stabilize these structures through π-π stacking interactions. nih.gov
The chemical modification of amino acids provides another layer of control. chemrxiv.orgresearchgate.net For instance, the incorporation of fluorinated amino acids can produce novel peptide-based biomaterials with distinct properties. rsc.org Similarly, attaching a fluorenylmethoxycarbonyl (Fmoc) group to amino acids can induce the formation of various self-assembled structures, such as flower-like morphologies or fibers, depending on the specific amino acid and environmental conditions. chemrxiv.orgresearchgate.net The primary sequence of the peptide, even with the same amino acid composition, can significantly impact the resulting nanostructure, leading to the formation of nanorods, nanosheets, or long fibrils. brandeis.edu
The dynamic nature of these self-assembled structures allows for spatial and temporal control over their architecture, making them adaptable and responsive to their environment. nih.gov This tunability is crucial for developing materials for specific applications, such as drug delivery, where the shape and size of the nanostructure can influence its efficacy. brandeis.edu
Predictive Design of Functionalized Peptide Nanostructures
Predictive design aims to create functionalized peptide nanostructures with predefined properties by leveraging our understanding of molecular self-assembly. nih.govfrontiersin.org This involves designing peptides that not only self-assemble into desired architectures but also incorporate specific functionalities. frontiersin.org
One approach is the bi-functional rational design, where peptides are engineered to have both, for example, antimicrobial properties and the ability to form hydrogels. frontiersin.org This is achieved by incorporating motifs for both functions within the peptide sequence. frontiersin.org For instance, a tetrapeptide can be designed for both antimicrobial activity and molecular self-assembly into nanostructured hydrogels. frontiersin.org
Computational tools and online prediction databases are increasingly used to support this predictive design process. frontiersin.org These tools can help identify strong antimicrobial motifs and predict the self-assembly behavior of designed sequences. frontiersin.org The ability to program the physicochemical properties of peptides opens the door to creating adaptable and cost-efficient materials for various applications. frontiersin.org The self-assembly of Fmoc-modified amino acids, for instance, can be manipulated to create different architectures by varying conditions like concentration and temperature, paving the way for the design of novel, functionally controllable nanostructures. chemrxiv.orgresearchgate.net
Computational Approaches to Direct Self-Assembly and Interaction Prediction
Computational methods have become indispensable in the field of peptide self-assembly, offering insights that are often difficult to obtain through experimental techniques alone. acs.orgacs.org These approaches can significantly reduce the experimental costs and time required for designing and screening new peptide sequences by predicting their assembly behavior and the stability of the resulting structures. acs.org
Modeling Peptide-Peptide Interactions in Assembled States
Molecular dynamics (MD) simulations, at both the all-atom and coarse-grained levels, are powerful tools for studying the intricate interactions between peptides during self-assembly. osti.govnih.govenergyfrontier.us These simulations can reveal atomistic details of the assembly scaffold, which are crucial for the rational design of more stable structures with enhanced functional motifs. acs.org
Coarse-grained MD simulations, for example, can be used to study the nanostructures formed by the self-assembly of peptide amphiphiles, showing how they form hierarchical superstructures like ribbons composed of laterally assembled cylindrical fibers. osti.gov These simulations can also predict the influence of chemical structure on inter-filament interactions. For instance, supramolecular assemblies with hydrophilic surfaces are predicted to have stronger interactions compared to those with hydrophobic surfaces. osti.gov
All-atom molecular dynamics simulations provide a more detailed view, allowing researchers to identify mathematical descriptors that can predict properties like supramolecular cohesion within peptide filaments. osti.gov By simulating small clusters of peptides, it's possible to link properties like hydrogen bond densities to experimentally observed phase transitions, offering a relatively fast and low-cost method for designing functional peptide materials. osti.gov These computational approaches are expanding the exploration of the vast sequence space of peptides, enabling the design of a variety of supramolecular functional materials by carefully controlling inter- and intramolecular interactions. acs.org
Simulating the Effects of Environmental Stimuli on Self-Assembly Processes
The self-assembly of peptides is often sensitive to environmental conditions, and simulations can effectively model these effects. nih.govnih.gov Factors such as pH, temperature, and the presence of salts can trigger or modulate the self-assembly process, and understanding these triggers is key to designing stimuli-responsive materials. nih.gov
For example, simulations can show how buffer salts can suppress hydrophilic interactions, thereby reducing fibril-fibril interactions. nih.gov The self-assembly of peptides can be triggered by changes in pH, leading to the formation of hydrogels in specific cellular microenvironments. nih.gov Temperature is another critical stimulus, with some peptide-based copolymers exhibiting both lower and upper critical solution temperatures, allowing for the formation of different nanostructures at different temperatures. nih.gov
Computational models can also be used to study the self-assembly of peptides in the presence of other molecules, such as lipids. nih.gov Atomistic molecular dynamics simulations can model the spontaneous assembly of peptides and lipids into membrane-bound complexes, providing an unbiased way to study the equilibrium states of these systems. nih.gov This is particularly useful for understanding how peptides with different hydrophobicities will behave in a membrane environment. nih.gov
Innovative Synthetic Strategies for Enhanced Peptide Functionality
The functionality of peptides can be significantly enhanced through innovative synthetic strategies. nih.govproteogenix.science These strategies go beyond the simple sequence of amino acids to incorporate modifications that improve stability, introduce new functions, and allow for the construction of complex architectures. nih.govrsc.org
Chemical modification is a powerful tool for enhancing peptide properties. nih.gov Techniques such as amino acid substitution, lipidation, PEGylation, cyclization, and glycosylation can improve a peptide's conformation, bioavailability, and bioactivity. nih.gov For instance, introducing hydrophobic amino acids can increase a peptide's biological activity. nih.gov Cyclization, which can be achieved through various strategies like backbone-to-backbone or side chain-to-side chain cyclization, can increase proteolytic stability and cell permeability while rigidifying the peptide's secondary structure. nih.gov
The incorporation of unnatural amino acids into peptide sequences has greatly expanded the range of achievable structures and functions. unina.it This allows for the creation of peptides with novel functionalities and the construction of customized catalysts. unina.it The design of metal-binding sites into small peptide building blocks can also lead to metal-induced self-assembly and the formation of supramolecular structures. unina.it
Convergent synthetic approaches offer a versatile way to create peptide-polymer conjugates. researchgate.net In this strategy, the peptide and polymer components are synthesized separately and then coupled together. This allows for the combination of a wide variety of peptides and polymers without needing to re-optimize reaction conditions for each new conjugate. researchgate.net The use of "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides an efficient and relatively simple method for generating these conjugates. researchgate.net
These advanced synthetic strategies, combined with a deep understanding of peptide self-assembly, are paving the way for the development of highly functional and sophisticated peptide-based materials for a wide range of applications.
Catalytic Methods for Complex Amide and Peptide Bond Formation
The synthesis of peptides, including complex structures like Fmoc-Ala-Ala-Ala-amide-C-O-C-COOH, relies heavily on the efficient formation of amide bonds. researchgate.net While traditional methods often employ stoichiometric activating agents, the field is increasingly moving towards more atom-economical and sustainable catalytic approaches. researchgate.netrsc.org
Key Catalytic Strategies:
Organoboron Catalysis: Aromatic boronic acids have emerged as promising catalysts for direct amide condensation. rsc.org These catalysts function by activating carboxylic acids, facilitating their reaction with amines under milder conditions than traditional thermal methods. rsc.org This approach is particularly noteworthy for its potential in peptide synthesis, offering a way to form peptide bonds without the need for stoichiometric condensation agents, which can lead to racemization. rsc.org
Transition Metal Catalysis: Transition metals such as titanium (IV), zirconium, and ruthenium have shown significant catalytic activity in amide bond formation. researchgate.netrsc.org Titanium(IV)-based reagents, for instance, can coordinate with the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and promoting the nucleophilic attack of the amine. researchgate.net Ruthenium-based N-heterocyclic carbene (NHC) systems are also effective for the atom-economic synthesis of amides from alcohols and amines. researchgate.net
Enzymatic Catalysis: Biocatalysts, particularly enzymes, offer a highly specific and efficient means of forming amide bonds. nih.gov Enzymes like ligases can catalyze the formation of amide bonds with high chemo- and regioselectivity, often at the expense of ATP to activate the carboxylic acid. nih.gov Protein engineering efforts are continuously improving the catalytic properties of enzymes like chymotrypsin (B1334515) and subtilisin, expanding their utility in peptide synthesis. nih.gov
Organocatalysis: The rational design of small organic molecules as catalysts for peptide bond formation is a rapidly developing area. acs.org These catalysts can mimic the function of enzymes, utilizing non-covalent interactions like hydrogen bonding to facilitate the coupling of amino acids. acs.org Catalysts have been developed that can efficiently couple Fmoc-protected amino acids with minimal racemization, demonstrating their potential for solid-phase peptide synthesis. acs.org
The formation of the amide bonds within the Ala-Ala-Ala sequence of this compound would typically be achieved through solid-phase peptide synthesis (SPPS). vulcanchem.comnih.gov This method involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to a solid support. nih.govyoutube.com Each coupling step is mediated by activating agents to form the amide bond, followed by the removal of the Fmoc protecting group to allow for the next amino acid to be added. youtube.com
| Catalytic Method | Key Features | Example Catalyst/System |
| Organoboron Catalysis | Direct dehydrative condensation, avoids stoichiometric activators. rsc.org | Aromatic boronic acids. rsc.org |
| Transition Metal Catalysis | High activity, versatile for various functional groups. researchgate.netrsc.org | Titanium(IV) reagents, Ruthenium/NHC systems. researchgate.netresearchgate.net |
| Enzymatic Catalysis | High specificity and efficiency, mild reaction conditions. nih.gov | Ligases, engineered proteases (e.g., chymotrypsin). nih.gov |
| Organocatalysis | Biomimetic, reduces waste from excess reagents. acs.org | Hydrogen-bonding organocatalysts. acs.org |
Emerging Concepts in Peptide Functionalization for Tailored Molecular Architectures
The unique structure of this compound, with its terminal carboxylic acid and protected N-terminus, makes it an ideal building block for creating more complex and functional molecular architectures. vulcanchem.combiocat.com Emerging concepts in peptide functionalization are paving the way for the design of novel materials and therapeutics based on such scaffolds. acs.orgmdpi.com
Strategies for Functionalization:
Supramolecular Assembly: Peptides can self-assemble into well-defined nanostructures such as fibrils, spheres, and hydrogels. acs.orgnih.gov The Ala-Ala-Ala sequence in the target compound provides a hydrophobic and rigid segment that can drive self-assembly processes. vulcanchem.com By modifying the termini or side chains, the properties of these assemblies can be tuned for applications in areas like 3D cell culture and drug delivery. acs.orgchemicalbook.com
Conjugation to Biomolecules and Payloads: The ether-linked carboxylic acid terminus of this compound is specifically designed for conjugation. vulcanchem.com This allows for the attachment of targeting moieties, such as antibodies, or therapeutic payloads, like cytotoxic drugs, to create antibody-drug conjugates (ADCs). biocat.com The cleavable nature of certain linkers can ensure the release of the payload at the target site. biocat.com
Incorporation of Non-natural Amino Acids: The principles of peptide synthesis allow for the incorporation of non-natural or functionalized amino acids into the peptide backbone. This can introduce new chemical properties, such as enhanced stability against enzymatic degradation or the ability to participate in specific molecular recognition events. nih.govcapes.gov.br
Recombinant Protein Engineering: Advances in genetic engineering enable the production of recombinant proteins with precisely tailored sequences and functionalities. mdpi.com Short peptide motifs, like the one found in our subject compound, can be incorporated into larger protein backbones to create intelligent biomaterials, such as hydrogels with programmable mechanical and degradation profiles. mdpi.com
The design of these functionalized architectures is often guided by computational modeling and a deep understanding of the underlying molecular interactions that govern their structure and function. mdpi.comnih.gov
| Functionalization Concept | Description | Potential Application |
| Supramolecular Assembly | Spontaneous organization of peptides into ordered nanostructures. acs.orgnih.gov | 3D cell culture, drug delivery vehicles. acs.orgchemicalbook.com |
| Biomolecule Conjugation | Covalent attachment of peptides to other molecules like antibodies or drugs. vulcanchem.combiocat.com | Antibody-Drug Conjugates (ADCs) for targeted therapy. biocat.com |
| Non-natural Amino Acid Incorporation | Inclusion of synthetic amino acids to impart novel properties. nih.govcapes.gov.br | Enhanced proteolytic stability, specific binding interactions. vulcanchem.comnih.gov |
| Recombinant Protein Engineering | Genetic design of proteins incorporating specific peptide sequences. mdpi.com | Programmable biomaterials, smart hydrogels. mdpi.com |
Q & A
Q. What is the standard protocol for synthesizing Fmoc-Ala-Ala-Ala-amide-C-O-C-COOH using solid-phase peptide synthesis (SPPS)?
- Methodological Answer : Fmoc-based SPPS involves iterative deprotection, coupling, and washing steps. Begin by anchoring Fmoc-Ala-OH to a resin (e.g., Wang resin) using coupling reagents like HOBt/EDC in DMF. Deprotect the Fmoc group with 20% piperidine/DMF, then couple subsequent Fmoc-Ala-OH residues. For the final amide-C-O-C-COOH group, introduce the C-terminal modification using pre-activated carboxylic acid derivatives. Monitor coupling efficiency via Kaiser tests. After assembly, cleave the peptide from the resin using TFA cocktails (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) and purify via reverse-phase HPLC .
Q. How should researchers purify Fmoc-protected tripeptides like this compound?
- Methodological Answer : Purification typically employs reverse-phase HPLC with a C18 column. Use gradients of acetonitrile/water (0.1% TFA) for elution. For crude products, perform preparatory HPLC at 10–20 mL/min flow rates. Validate purity using analytical HPLC (≥95% purity threshold) and confirm mass via ESI-MS or MALDI-TOF. Lyophilize fractions to isolate the pure peptide .
Q. What analytical techniques are essential for confirming the structure of this compound post-synthesis?
- Methodological Answer : Use a combination of -NMR (500 MHz, DMSO-d₆) to verify backbone amide protons and side-chain resonances. -NMR confirms carbonyl and Fmoc aromatic carbons. High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺: ~600–650 Da). FT-IR can corroborate amide bonds (1650 cm⁻¹) and carboxylic acid groups (1700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency for sterically hindered residues in this compound synthesis?
- Methodological Answer : Steric hindrance in repetitive Ala sequences may reduce coupling efficiency. Use double coupling protocols with excess Fmoc-Ala-OH (3–5 eq) and activated reagents like HATU/DIPEA in DMF. Microwave-assisted SPPS (50°C, 10 min per coupling) enhances kinetics. Alternatively, employ backbone amide protection (e.g., 2,4-dimethoxybenzyl) to minimize aggregation .
Q. What strategies are effective in preventing aspartimide formation during the synthesis of this compound under basic conditions?
- Methodological Answer : Aspartimide formation is less likely in Ala-rich sequences but can occur at acidic residues. If present, use low-piperidine concentrations (10% v/v) for Fmoc deprotection and minimize exposure time. Add 0.1 M HOBt to deprotection solutions to suppress side reactions. Post-synthesis, treat with 0.1% hydrazine in DMF to reverse any cyclic byproducts .
Q. How do solvent choice and activation reagents influence the synthesis of this compound in SPPS?
- Methodological Answer : Polar aprotic solvents (DMF, NMP) enhance solubility of Fmoc-amino acids. For difficult couplings, switch to DCM:DMF (1:4) to reduce viscosity. Activation reagents like Oxyma Pure/DIC improve coupling efficiency with reduced racemization risk compared to HOBt/EDC. For C-terminal modifications, pre-activate the carboxylic acid with TBTU/NMM in THF .
Data Contradictions and Quality Considerations
- Purity Standards : reports Fmoc-Ala-OH at 95% purity, while specifies ≥99% HPLC purity. Researchers should prioritize ≥99% purity for critical steps to minimize truncated sequences .
- Storage Conditions : Conflicting storage temperatures (2–8°C in vs. desiccated at -20°C in ) suggest that lyophilized peptides are stable at -20°C, while solutions require refrigeration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
